3-[2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[3-(4-methylbenzimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Description
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Properties
Molecular Formula |
C33H27F3N8O |
|---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
3-[2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[3-(4-methylbenzimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C33H27F3N8O/c1-19-6-7-22(12-21(19)10-11-43-17-39-29-30(41-24-8-9-24)37-16-38-31(29)43)32(45)42-25-13-23(33(34,35)36)14-26(15-25)44-18-40-28-20(2)4-3-5-27(28)44/h3-7,10-18,24H,8-9H2,1-2H3,(H,42,45)(H,37,38,41) |
InChI Key |
XZUHTBDJOPUSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=N2)C3=CC(=CC(=C3)NC(=O)C4=CC(=C(C=C4)C)C=CN5C=NC6=C(N=CN=C65)NC7CC7)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
3-[2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[3-(4-methylbenzimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of antiviral and anticancer research. This article summarizes the current understanding of its biological activity, supported by various studies and experimental data.
- Molecular Formula: C24H24F3N7O
- Molecular Weight: 479.46 g/mol
- CAS Number: 926922-22-7
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of purine and benzimidazole have demonstrated effectiveness against various viral targets, including HIV and HCV.
- Inhibition of Viral Replication: Research has shown that certain structural modifications enhance the compound's ability to inhibit viral replication. Specifically, compounds with a purine base have been effective in targeting viral polymerases, leading to a reduction in viral load in vitro.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Its structure suggests potential interactions with cellular pathways involved in cancer progression.
- Mechanism of Action: The proposed mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, studies have shown that similar compounds can inhibit the phosphorylation of proteins involved in cell cycle regulation, leading to reduced cell viability in cancer cell lines.
Case Study 1: Antiviral Efficacy
In a study published in MDPI, a related compound was shown to inhibit the activity of NS5B RNA polymerase by over 95% in vitro, with IC50 values around 0.35 μM . This suggests that structural analogs could exhibit comparable or enhanced efficacy against viral targets.
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on breast cancer cells, demonstrating that it could prevent the antiproliferative effects of alpha-difluoromethylornithine when activated . This indicates a potential role in modulating tumor growth through kinase inhibition.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
